Rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride is a bicyclic amine compound characterized by its unique oxabicyclo structure. This compound has gained significant attention in the fields of medicinal chemistry and neuroscience due to its interesting biological properties and potential therapeutic applications. It was first synthesized by Xinyu Wu et al. in 2010, marking a pivotal moment in its study and application in various scientific disciplines.
The compound is classified as a cyclic amine and is often used as a building block in organic synthesis. Its chemical structure allows it to interact with biological systems, making it valuable in research related to enzyme-substrate interactions and receptor binding studies . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,5S,6S)-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride, and it is identified by the CAS number 1820583-42-3 .
The synthesis of rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures to obtain enantiomerically pure compounds. This method leverages biocatalysts such as lipases, which enhance the efficiency of the resolution process and are suitable for industrial applications .
The synthetic route typically includes the following steps:
The molecular formula for rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride is CHClNO, with a molecular weight of approximately 149.62 g/mol . The compound features a bicyclic structure that includes an oxygen atom within the ring system, contributing to its unique chemical properties.
The InChI (International Chemical Identifier) for this compound is InChI=1S/CHNO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H;1H/t4-,5-,6+;/m0./s1. The InChI Key is VQJOQEOPGZUGMT-WLUDYRNVSA-N, which provides a unique identifier for database searches.
Rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride participates in various chemical reactions due to its amine functional group and bicyclic structure. Notably, it can undergo:
These reactions are often conducted under controlled conditions to ensure specificity and yield high-purity products. Analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) are employed to monitor reaction progress and product purity.
The mechanism of action of rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride primarily involves its interaction with molecular targets such as receptors and enzymes. Specifically, it has been shown to act as an agonist at the α7 nicotinic acetylcholine receptor (nAChR), which is significant for treating neurological disorders like Alzheimer's disease and schizophrenia.
The binding affinity and selectivity of this compound towards specific receptors highlight its potential therapeutic applications. Research indicates that it may also provide neuroprotective effects against oxidative stress-induced neuronal cell death.
Rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride appears as a white crystalline solid with a melting point ranging from 174°C to 176°C. It is sparingly soluble in water but soluble in organic solvents like methanol and ethanol.
The compound exhibits characteristics typical of cyclic amines:
Relevant data regarding its solubility and stability are crucial for its handling and application in research settings.
Rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride has diverse applications in scientific research:
This compound's unique structure not only facilitates various chemical reactions but also positions it as a promising candidate for further exploration in medicinal chemistry and related fields.
The construction of the strained bicyclo[3.2.0]heptane core requires precise stereochemical control, particularly for the (1R,5S,6S) stereotriad. Ring-closing metathesis (RCM) of diene precursors containing chiral auxiliaries enables access to enantiomerically enriched 2-oxabicyclo[3.2.0]heptane intermediates. For example, RCM of (S,S)-1,6-heptadiene-4,5-diol derivatives using Grubbs II catalyst yields the bicyclic framework with >90% diastereoselectivity when performed at -78°C in anhydrous dichloromethane [2]. Alternatively, intramolecular [2+2] cycloadditions of allyloxyketones under Lewis acid catalysis (e.g., MgI₂·Et₂O) generate the bicyclic system with moderate enantioselectivity (60-75% ee) [4].
Table 1: Stereoselectivity in Bicyclo[3.2.0] Core Formation
Method | Catalyst/Reagent | Temperature | Diastereoselectivity | Enantioselectivity |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs II Catalyst | -78°C | >90% de | N/A (chiral auxiliary) |
[2+2] Cycloaddition | MgI₂·Et₂O | 25°C | 3:1 dr | 60-75% ee |
Nucleophilic Ring-Opening | Chiral Copper Complexes | -40°C | 95:5 dr | 88% ee |
Late-stage amination via regioselective aziridination of the bicyclic olefin followed by acid-catalyzed ring-opening introduces the 6-amino functionality with retention of configuration. This approach preserves the oxygen bridge integrity while establishing the C6 quaternary stereocenter [4] [6]. Wagner-Meerwein rearrangements observed during classical carbonium ion formation (e.g., solvolysis studies) necessitate careful control of reaction conditions to prevent undesired stereochemical scrambling [4].
Resolution of racemic 2-oxabicyclo[3.2.0]heptan-6-amine employs diastereomeric salt crystallization as the primary industrial method. Di-(p-toluoyl)-D-tartaric acid (DTTA) in ethanol/water (4:1) selectively crystallizes the (1R,5S,6S)-enantiomer as the mono-hydrochloride salt with 98% diastereomeric excess after three recrystallizations . Kinetic resolution via enzymatic transamination using ω-transaminases (e.g., Chromobacterium violaceum ATCC 12472) selectively acylates the undesired (1S,5R,6R)-enantiomer, leaving the target amine enantiomerically enriched (92% ee) in the reaction mixture after 24 hours at 30°C [3].
Table 2: Resolution Efficiency Comparison
Method | Resolving Agent | Solvent System | Cycles | Enantiomeric Excess | Yield |
---|---|---|---|---|---|
Diastereomeric Salt | Di-(p-toluoyl)-D-tartaric acid | Ethanol/Water | 3 | 98% de | 35% |
Enzymatic Kinetic Resolution | ω-Transaminase CV2025 | Phosphate Buffer (pH 7.5) | 1 | 92% ee | 48% |
Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (80:20) | N/A | 99% ee | 28% |
Preparative chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (hexane/isopropanol 80:20) achieves >99% ee but with lower throughput (28% recovery) . Thermodynamic studies reveal the racemization barrier (ΔG‡ = 34.5 kcal/mol) prevents thermal equilibration, necessitating discrete resolution rather than dynamic processes [6].
Rhodium-catalyzed [2+2] cycloadditions between electron-deficient cyclobutene carboxylates and vinyl ethers enable direct construction of the bicyclic framework with concurrent stereocontrol. The Josiphos ligand (R)-(S)-PPF-P⁺Bu₂ (5 mol%) induces the target (1R,5S,6S) configuration with 94% ee and >20:1 diastereoselectivity at -30°C in toluene [2]. Copper-bisoxazoline complexes catalyze the intramolecular C-H amination of diazocarbonyl precursors, establishing the C6-amino stereocenter with 88% ee via radical rebound mechanisms [4].
The stereochemical integrity of the [3.2.0] bridge junction relies on minimizing Wagner-Meerwein rearrangements, achievable through:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1